molecular formula C11H16ClN B7812636 2-p-Tolyl-pyrrolidine hydrochloride

2-p-Tolyl-pyrrolidine hydrochloride

Cat. No.: B7812636
M. Wt: 197.70 g/mol
InChI Key: IAMWCVPKYDLDSZ-UHFFFAOYSA-N
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Description

2-p-Tolyl-pyrrolidine hydrochloride is a chemical compound belonging to the class of pyrrolidine derivatives. It features a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, substituted with a p-tolyl group (a benzene ring with a methyl group at the para position). This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-p-Tolyl-pyrrolidine hydrochloride typically involves the reaction of p-tolylamine with a suitable alkylating agent, such as an alkyl halide, under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as potassium carbonate, to facilitate the formation of the pyrrolidine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and desired purity. The compound is often purified through recrystallization or chromatographic techniques to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions: 2-p-Tolyl-pyrrolidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield various oxidized derivatives, including pyrrolidone derivatives.

  • Reduction: Reduction reactions can produce reduced forms of the compound, such as pyrrolidine derivatives with different functional groups.

  • Substitution: Substitution reactions can lead to the formation of alkylated or acylated derivatives of the compound.

Scientific Research Applications

2-p-Tolyl-pyrrolidine hydrochloride has a wide range of applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new pharmaceuticals targeting various diseases.

  • Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 2-p-Tolyl-pyrrolidine hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include modulation of biochemical processes or signaling pathways.

Comparison with Similar Compounds

2-p-Tolyl-pyrrolidine hydrochloride is similar to other pyrrolidine derivatives, such as pyrrolidine itself and various substituted pyrrolidines. its unique structural features, such as the presence of the p-tolyl group, distinguish it from these compounds. Other similar compounds include:

  • Pyrrolidine: The parent compound without any substituents.

  • N-alkylpyrrolidines: Pyrrolidine derivatives with alkyl groups attached to the nitrogen atom.

  • Pyrrolidone derivatives: Compounds derived from pyrrolidine through oxidation reactions.

Properties

IUPAC Name

2-(4-methylphenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-9-4-6-10(7-5-9)11-3-2-8-12-11;/h4-7,11-12H,2-3,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMWCVPKYDLDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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